molecular formula C7H10F3NO2 B6211547 rac-(1R,3R)-3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxamide, trans CAS No. 2703749-05-5

rac-(1R,3R)-3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxamide, trans

Cat. No. B6211547
CAS RN: 2703749-05-5
M. Wt: 197.2
InChI Key:
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Description

Rac-(1R,3R)-3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxamide, trans (Rac-TFMC) is a small-molecule inhibitor of nuclear factor (NF)-κB, a transcription factor involved in the regulation of numerous biological processes, including inflammation, cell survival and proliferation, and immune responses. Rac-TFMC has been studied in a variety of contexts, including its potential use as an anti-inflammatory agent, its role in the regulation of gene expression, and its ability to modulate the activity of the NF-κB pathway.

Scientific Research Applications

Rac-(1R,3R)-3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxamide, trans has been studied for its potential anti-inflammatory effects, its role in the regulation of gene expression, and its ability to modulate the activity of the NF-κB pathway. rac-(1R,3R)-3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxamide, trans has been shown to inhibit the activity of NF-κB in a variety of cell types and has been demonstrated to reduce inflammation in mouse models of inflammatory diseases. In addition, rac-(1R,3R)-3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxamide, trans has been demonstrated to reduce the expression of pro-inflammatory genes and to modulate the activity of the NF-κB pathway in a variety of cell types.

Mechanism of Action

Rac-(1R,3R)-3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxamide, trans is believed to inhibit the activity of NF-κB by interfering with the binding of NF-κB to its target DNA sequences. rac-(1R,3R)-3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxamide, trans has been demonstrated to bind to the RelA subunit of NF-κB, preventing it from binding to its target DNA sequences. In addition, rac-(1R,3R)-3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxamide, trans has been demonstrated to inhibit the activity of the IκB kinase complex, which is responsible for the phosphorylation and degradation of IκB, an inhibitor of NF-κB.
Biochemical and Physiological Effects
rac-(1R,3R)-3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxamide, trans has been demonstrated to reduce inflammation in mouse models of inflammatory diseases. In addition, rac-(1R,3R)-3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxamide, trans has been demonstrated to reduce the expression of pro-inflammatory genes and to modulate the activity of the NF-κB pathway in a variety of cell types. rac-(1R,3R)-3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxamide, trans has also been demonstrated to inhibit the proliferation of cancer cells and to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using rac-(1R,3R)-3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxamide, trans in laboratory experiments is that it is a small molecule, which makes it relatively easy to synthesize and manipulate. In addition, rac-(1R,3R)-3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxamide, trans has been demonstrated to be relatively stable in a variety of conditions, including in the presence of light and heat. However, one of the limitations of using rac-(1R,3R)-3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxamide, trans in laboratory experiments is that it is not water soluble, which can make it difficult to use in certain types of experiments.

Future Directions

Rac-(1R,3R)-3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxamide, trans has been demonstrated to have a variety of potential therapeutic applications, including its potential use as an anti-inflammatory agent and its ability to modulate the activity of the NF-κB pathway. Further research is needed to better understand the mechanism of action of rac-(1R,3R)-3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxamide, trans and to determine its potential therapeutic applications. Additionally, further research is needed to determine the optimal dosage and delivery method of rac-(1R,3R)-3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxamide, trans for therapeutic applications. Additionally, further research is needed to explore the potential use of rac-(1R,3R)-3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxamide, trans in combination with other drugs or therapies. Finally, further research is needed to explore the potential use of rac-(1R,3R)-3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxamide, trans as a diagnostic tool for a variety of diseases and conditions.

Synthesis Methods

Rac-(1R,3R)-3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxamide, trans can be synthesized using a three-step synthesis process. The first step involves the reaction of 2-methyl-2-cyclopentene-1-carboxylic acid with trifluoroacetic anhydride to form the corresponding trifluoromethyl ester. The second step involves the reaction of the trifluoromethyl ester with hydroxylamine hydrochloride to form the corresponding hydroxylamine derivative. The third step involves the reaction of the hydroxylamine derivative with hydrogen bromide to form rac-(1R,3R)-3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxamide, trans.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,3R)-3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxamide, trans involves the conversion of a cyclopentanone derivative to the desired amide product through a series of reactions.", "Starting Materials": [ "Cyclopentanone", "Trifluoromethylamine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Acetic anhydride", "Ammonium chloride", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Cyclopentanone is reacted with trifluoromethylamine in the presence of sodium borohydride to form the corresponding alcohol.", "Step 2: The alcohol is then treated with hydrochloric acid to form the corresponding chloride.", "Step 3: The chloride is reacted with sodium hydroxide to form the corresponding carboxylic acid.", "Step 4: The carboxylic acid is then converted to the corresponding acid chloride using acetic anhydride.", "Step 5: The acid chloride is reacted with ammonium chloride to form the corresponding amide.", "Step 6: The amide is then treated with sodium bicarbonate to form the desired product, rac-(1R,3R)-3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxamide, trans.", "Step 7: The product is purified using ethyl acetate and water, and dried over sodium chloride." ] }

CAS RN

2703749-05-5

Product Name

rac-(1R,3R)-3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxamide, trans

Molecular Formula

C7H10F3NO2

Molecular Weight

197.2

Purity

95

Origin of Product

United States

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